Saracatinib - 379231-04-6

Saracatinib

Catalog Number: EVT-287460
CAS Number: 379231-04-6
Molecular Formula: C27H32ClN5O5
Molecular Weight: 542.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Saracatinib (AZD0530) is a potent, selective, and orally bioavailable small molecule inhibitor primarily recognized for its action on Src family kinases (SFKs). [, , , , , , , , ] It exhibits dual inhibitory activity against both Src and Abl kinases. [, , , ] Initially developed by AstraZeneca as an anti-cancer agent, Saracatinib has garnered significant interest in scientific research for its potential therapeutic applications in various diseases. [, , , ] Its role in modulating cellular processes crucial for tumor progression, such as proliferation, migration, invasion, and angiogenesis, has been a focal point of numerous investigations. [, , , , , ]

Molecular Structure Analysis

Limited data on the molecular structure of Saracatinib is available in the provided abstracts. One study mentions a homology model predicting Saracatinib's binding conformation within the large hydrophobic drug-binding cavity of human ABCB1 transporter protein. []

Chemical Reactions Analysis

One study describes the identification of four oxidative metabolites (M1-M4) of Saracatinib formed in rat and human liver microsomes. [] An ortho-quinone-derived reactive metabolite (M5) was trapped using GSH, suggesting Saracatinib undergoes metabolic activation by cytochrome P450 enzymes, primarily P450 3A4. []

Mechanism of Action

Saracatinib exerts its primary effect by inhibiting Src family kinases (SFKs), particularly Src and Abl kinases. [, , , , , , , ] This inhibition disrupts downstream signaling pathways involved in various cellular processes, including:

  • Cell Proliferation: Saracatinib reduces tumor cell proliferation, potentially by inducing cell cycle arrest and/or apoptosis. [, , , , , , ]
  • Cell Migration and Invasion: Saracatinib inhibits the migration and invasion of tumor cells, likely by targeting pathways involved in cell motility and extracellular matrix degradation, such as those involving FAK, p130Cas, and Paxillin. [, , , , , , , ]
  • Angiogenesis: Saracatinib may suppress tumor angiogenesis, possibly by inhibiting VEGF secretion and HIF1-α expression. []
  • Osteoclast Activity: Saracatinib reduces osteoclast differentiation, polarization, and resorptive function, suggesting a potential role in mitigating bone resorption associated with diseases like metastatic bone disease and osteoporosis. [, , ]
  • Multidrug Resistance Reversal: Saracatinib demonstrates the ability to reverse ABCB1-mediated multidrug resistance in vitro and in vivo by directly inhibiting ABCB1 transporter function without affecting ABCB1 expression or AKT phosphorylation. []
Applications
  • Pulmonary Fibrosis: Preclinical studies indicate Saracatinib's potential as an anti-fibrotic agent, demonstrating efficacy in blocking fibrotic responses in various models of pulmonary fibrosis. [, ]
  • Alzheimer’s Disease: Saracatinib has shown promise in preclinical models of Alzheimer's disease, potentially by targeting Fyn kinase and impacting synaptic density. [, ]
  • Analgesic and Anti-allergic Effects: Studies suggest potential analgesic and anti-allergic properties of Saracatinib, although further investigation is needed to determine its clinical relevance in these areas. [, ]
Future Directions
  • Optimizing Saracatinib Therapy: Future research could focus on:
    • Identifying predictive biomarkers to select patients most likely to benefit from Saracatinib treatment. [, , , , ]
    • Developing novel drug delivery systems, such as nanoparticles, to improve efficacy and reduce toxicity. []
    • Exploring combination therapies with other targeted agents or chemotherapy to enhance antitumor activity and overcome resistance mechanisms. [, , , , , , ]
    • Optimizing dosing regimens for different diseases and patient populations to maximize therapeutic benefit and minimize adverse effects. []
  • Exploring New Applications: Given its diverse mechanism of action, further investigation into the therapeutic potential of Saracatinib is warranted in:
    • Non-oncological fibrotic diseases: Expanding preclinical and clinical trials in conditions such as liver fibrosis and other organ-specific fibrotic disorders. [, ]
    • Neurological disorders: Further exploration of its neuroprotective effects in Alzheimer's disease and potentially other neurodegenerative diseases. [, ]
    • Inflammatory and Immune-Mediated Diseases: Investigating its potential in conditions where SFKs play a crucial role, such as rheumatoid arthritis and allergic diseases. [, ]

Properties

CAS Number

379231-04-6

Product Name

Saracatinib

IUPAC Name

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine

Molecular Formula

C27H32ClN5O5

Molecular Weight

542.0 g/mol

InChI

InChI=1S/C27H32ClN5O5/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31)

InChI Key

OUKYUETWWIPKQR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

4-Quinazolinamine, N-(5-chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methyl-1- piperazinyl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)-
AZD 0530
AZD-0530
AZD0530
AZD0530 Difumarate
N-(5-chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-5-((tetrahydro- 2H-pyran-4-yl)oxy)quinazolin-4-amine bi((2E)-but-2-enedioate)
N-(5-chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine
saracatinib
saracatinib difumerate

Canonical SMILES

CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.